molecular formula C10H10ClNO2 B15248000 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone CAS No. 72696-19-6

2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone

Cat. No.: B15248000
CAS No.: 72696-19-6
M. Wt: 211.64 g/mol
InChI Key: CQVDXDVBRKFYIP-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloro group and a hydroxyindole moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxyindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(7-hydroxyindolin-1-yl)ethanone is unique due to the presence of both the chloro and hydroxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

72696-19-6

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-1-(7-hydroxy-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C10H10ClNO2/c11-6-9(14)12-5-4-7-2-1-3-8(13)10(7)12/h1-3,13H,4-6H2

InChI Key

CQVDXDVBRKFYIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=C2O)C(=O)CCl

Origin of Product

United States

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